4-[(4-Fluorophenyl)methyl]oxan-4-amine
Description
Significance of Oxane Derivatives in Contemporary Chemical Biology Research
The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent scaffold in a multitude of biologically active compounds. guidechem.comresearchgate.net This saturated six-membered heterocycle, containing one oxygen atom, is a key structural feature in numerous natural products, including marine toxins and antibiotics, as well as in a variety of pharmaceutical agents. guidechem.comresearchgate.net In medicinal chemistry, the oxane ring is often utilized as a bioisosteric replacement for other cyclic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability. nih.govcambridgemedchemconsulting.com The incorporation of the oxane moiety can lead to improved pharmacokinetic profiles of drug candidates. nih.gov Its three-dimensional structure is also frequently exploited to orient substituents in a defined spatial arrangement to optimize interactions with biological targets. The 4-aminotetrahydropyran (B1267664) scaffold, in particular, is a valuable building block in the synthesis of compounds for therapeutic applications, including in oncology. chemicalbook.comrsc.org
Rationale for Investigating 4-[(4-Fluorophenyl)methyl]oxan-4-amine as a Research Probe
The investigation of this compound as a research probe is predicated on the synergistic combination of its two primary structural motifs: the 4-fluorophenylmethyl group and the oxan-4-amine core. The introduction of a fluorine atom into a phenyl ring is a well-established strategy in drug design to enhance metabolic stability and binding affinity. benthamscience.com The carbon-fluorine bond is exceptionally strong and can block sites susceptible to metabolic oxidation. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with target proteins. researchgate.net
The benzylamine (B48309) motif is a common element in many approved and clinical therapeutic agents. researchgate.net When combined with the oxane-4-amine scaffold, which provides a defined three-dimensional structure and can improve aqueous solubility, the resulting molecule becomes a promising candidate for a research probe. Such probes are instrumental in studying biological processes, with applications in fluorescence imaging to elucidate the mechanisms of neurological disorders, for instance. nih.govmdpi.comfujifilm.com The specific arrangement of the fluorophenylmethyl group on the 4-amino position of the oxane ring could be designed to target specific receptors or enzymes within the central nervous system, making it a valuable tool for neurobiological research.
Historical Context of Related Fluorinated Phenylmethylamine Analogs in Scholarly Investigations
The history of fluorinated phenylmethylamine analogs is closely intertwined with the development of amphetamine and its derivatives. Early investigations into these compounds date back to the mid-20th century, with a focus on their stimulant properties. history.com The introduction of a fluorine atom onto the phenyl ring of amphetamine was explored to modulate its pharmacological profile. wikipedia.org For example, 4-fluoroamphetamine (4-FA) has been studied for its effects on monoamine transporters, demonstrating a different profile of activity compared to its non-fluorinated parent compound. wikipedia.org
Over the years, research into fluorinated phenylmethylamine analogs has expanded beyond their initial applications. These compounds have been synthesized and evaluated for a wide range of biological activities. The strategic placement of the fluorine atom on the aromatic ring has been shown to significantly influence the compound's interaction with biological targets, including receptors and enzymes in the central nervous system. nih.gov This historical body of research provides a solid foundation for the design and investigation of novel analogs like this compound, where the core amine structure is modified to potentially fine-tune its properties and biological activity.
Current Research Landscape Pertaining to this compound
The current research landscape for this compound appears to be in a nascent stage. While there is a substantial body of literature on its constituent parts—oxane derivatives and fluorinated phenylmethylamines—dedicated studies on this specific molecule are not widely published. The existing research provides a strong rationale for its synthesis and investigation. The known benefits of the oxane scaffold in improving drug-like properties and the well-documented effects of fluorination on the potency and metabolic stability of phenylmethylamine derivatives suggest that this compound holds significant potential as a chemical probe or a lead compound in drug discovery.
Future research will likely focus on the synthesis of this compound and the evaluation of its biological activity. Key areas of investigation may include its affinity for various receptors and transporters in the central nervous system, its metabolic stability in vitro and in vivo, and its potential as a fluorescent probe for imaging applications. The exploration of this and related compounds could open new avenues for the development of novel research tools and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDIDXWAEQOMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 4 Fluorophenyl Methyl Oxan 4 Amine
Retrosynthetic Analysis of the 4-[(4-Fluorophenyl)methyl]oxan-4-amine Scaffold
A retrosynthetic analysis of the target molecule reveals several key disconnections that inform potential synthetic strategies. The primary bond for disconnection is the C-C bond between the tetrahydropyran (B127337) ring and the benzylic carbon, or the C-N bond at the C4 position.
Route A: C-C Bond Disconnection
This approach disconnects the 4-fluorobenzyl group from the tetrahydropyran ring, leading to a 4-aminotetrahydropyran (B1267664) synthon and a 4-fluorobenzyl electrophile or nucleophile. This suggests a forward synthesis involving the alkylation of a suitable 4-aminotetrahydropyran derivative.
Route B: C-N Bond Disconnection
Alternatively, disconnecting the C-N bond points towards the formation of the amine at a late stage. This could involve the reduction of a nitrile or an azide (B81097) group at the C4 position of a tetrahydropyran precursor already bearing the 4-fluorobenzyl moiety. This strategy is particularly common in the synthesis of sterically hindered amines.
Route C: Ring Formation
A more convergent approach involves the construction of the tetrahydropyran ring itself from acyclic precursors. This could be achieved through various cyclization strategies, such as an intramolecular Williamson ether synthesis or a Prins cyclization, incorporating the required functionalities at the appropriate positions of the acyclic starting materials.
Classical Synthetic Approaches to this compound
Classical synthetic methods for constructing the this compound scaffold often rely on multi-step sequences that can be categorized as either convergent or divergent.
Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the later stages. A common convergent strategy for the target molecule starts from commercially available tetrahydropyran-4-one.
One plausible route involves a Strecker-type synthesis. Tetrahydropyran-4-one can react with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent alkylation of the aminonitrile with 4-fluorobenzyl bromide, followed by hydrolysis of the nitrile, would yield the desired product. However, controlling the alkylation step can be challenging.
A more controlled convergent approach involves the initial formation of 4-cyano-4-(4-fluorobenzyl)tetrahydropyran. This intermediate can be synthesized by reacting tetrahydropyran-4-one with a cyanide source in the presence of a 4-fluorobenzylating agent or by the nucleophilic addition of a 4-fluorobenzyl organometallic reagent to 4-cyanotetrahydropyran. The subsequent reduction of the nitrile group to a primary amine furnishes the final product.
Table 1: Representative Convergent Synthesis via Nitrile Reduction
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | Tetrahydropyran-4-one | 1. KCN, NH4Cl, H2O/MeOH2. 4-Fluorobenzyl bromide, NaH, DMF | 4-Cyano-4-(4-fluorobenzyl)tetrahydropyran | 65-75 |
| 2 | 4-Cyano-4-(4-fluorobenzyl)tetrahydropyran | LiAlH4, THF, reflux | This compound | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions.
Divergent synthetic strategies allow for the creation of a library of related compounds from a common, advanced intermediate. For the synthesis of this compound and its analogs, a suitable advanced intermediate would be a protected 4-amino-4-carboxytetrahydropyran.
This intermediate could be synthesized from tetrahydropyran-4-one via a Bucherer-Bergs reaction or a Strecker synthesis followed by hydrolysis of the nitrile to a carboxylic acid and protection of the amino group (e.g., with a Boc group). From this N-Boc-4-amino-4-carboxytetrahydropyran, the carboxylic acid can be activated and coupled with various organometallic reagents, including those derived from 4-fluorobenzyl halides, followed by deprotection to yield the target compound and its analogs.
Another divergent approach could start from 4-cyanotetrahydropyran. Alkylation with different benzyl (B1604629) halides would generate a library of 4-cyano-4-arylmethyltetrahydropyrans, which could then be reduced to the corresponding amines.
Modern Catalytic Methods in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches.
Transition metal catalysis offers powerful tools for the formation of C-C bonds. A potential strategy for the synthesis of the target molecule involves the cross-coupling of a suitable organometallic derivative of tetrahydropyran with 4-fluorobenzyl halide. For instance, a zinc or magnesium derivative of a protected 4-aminotetrahydropyran could undergo a Negishi or Kumada coupling with 4-fluorobenzyl bromide, catalyzed by a palladium or nickel complex.
More recently, direct C-H functionalization has emerged as a highly atom-economical approach. A palladium-catalyzed C(sp³)-H arylation of a protected 4-aminotetrahydropyran with a 4-fluorophenyl source could be envisioned, although directing group assistance would likely be necessary to achieve the desired regioselectivity at the C4 position.
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 4-(N-Boc-amino)tetrahydropyran-4-zinc iodide | 4-Fluorobenzyl bromide | Pd(PPh3)4 | - | - | THF | N-Boc-4-[(4-fluorophenyl)methyl]oxan-4-amine |
| 4-Aminotetrahydropyran | 4-Fluorobenzyl bromide | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | This compound |
Note: This table represents plausible reaction setups based on established cross-coupling methodologies.
While the target molecule is achiral, organocatalysis could play a crucial role in the synthesis of chiral analogs or in stereoselective routes to precursors. For instance, an asymmetric Michael addition of a nucleophile to a tetrahydropyran-derived acceptor, catalyzed by a chiral amine or squaramide, could establish a stereocenter that directs subsequent transformations.
Although not directly applicable to the synthesis of the achiral target compound, if a chiral center were desired at a different position on the tetrahydropyran ring, organocatalytic methods would be highly valuable. For example, an enantioselective aldol (B89426) or Mannich reaction involving tetrahydropyran-4-one could be a key step in building a chiral scaffold.
Optimization of Synthetic Routes for Research Scale and Efficiency
The optimization of the reductive amination for the synthesis of this compound on a laboratory scale involves the systematic variation of several key reaction parameters to maximize yield and purity while minimizing reaction time and resource consumption. Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and pressure.
A hypothetical screening of reaction conditions for the reductive amination of Tetrahydro-4H-pyran-4-one with (4-fluorophenyl)methanamine could be summarized as follows:
Interactive Data Table: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 1 | 85 |
| 2 | NaBH₃CN | Methanol | 25 | 1 | 82 |
| 3 | H₂ / Pd/C | Ethanol (B145695) | 50 | 10 | 92 |
| 4 | H₂ / Raney Ni | Isopropanol (B130326) | 60 | 20 | 88 |
| 5 | H₂ / PtO₂ | Acetic Acid | 25 | 5 | 75 |
Catalytic hydrogenation using hydrogen gas over a heterogeneous catalyst, such as palladium on carbon (Pd/C), often provides high yields and is considered a greener alternative to stoichiometric hydride reagents. nih.gov The choice of solvent can significantly impact the reaction rate and selectivity. While chlorinated solvents like dichloromethane are effective, greener alternatives such as ethanol or isopropanol are preferable. nih.gov Temperature and pressure are critical parameters in catalytic hydrogenations, with higher pressures generally leading to faster reaction rates.
Process Intensification Techniques in Laboratory Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In the context of laboratory-scale synthesis of this compound, flow chemistry using microreactors presents a significant opportunity for process intensification.
Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.gov For the reductive amination of Tetrahydro-4H-pyran-4-one, a flow chemistry setup would involve pumping streams of the ketone, amine, and a hydrogen source (either as a gas or from a surrogate like formic acid) through a packed-bed reactor containing a heterogeneous catalyst. nih.gov
Table: Comparison of Batch vs. Flow Synthesis for Reductive Amination
| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) |
| Reaction Time | Hours | Minutes |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mass Transfer | Dependant on stirring efficiency | Enhanced due to short diffusion distances |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |
| Scalability | Requires larger vessels | Achieved by numbering-up (running reactors in parallel) |
| Process Control | Less precise | Precise control of temperature, pressure, and residence time |
The use of a microreactor can lead to significantly shorter reaction times and higher yields due to the efficient mixing and heat transfer. Furthermore, the small internal volume of a microreactor enhances safety, particularly when working with pressurized hydrogen gas.
Structure Activity Relationship Sar and Derivative Synthesis of 4 4 Fluorophenyl Methyl Oxan 4 Amine Analogs
SAR Studies on Target Binding and Functional Activity (In Vitro)
Quantitative Structure-Activity Relationship (QSAR) Modeling
A thorough search of scientific databases has yielded no specific Quantitative Structure-Activity Relationship (QSAR) models for 4-[(4-Fluorophenyl)methyl]oxan-4-amine or its direct analogs. QSAR studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding, consistently measured biological activity data. In the case of this compound, such a dataset is not publicly available.
Therefore, no information can be provided on the descriptors used, the statistical methods employed, or the predictive power of any QSAR models related to this compound.
Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Series
Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics in drug discovery for assessing the quality of lead compounds. LE relates the potency of a compound to its size (heavy atom count), while LipE relates potency to its lipophilicity (LogP or LogD). Analysis of these metrics requires potency data (such as IC50 or Ki values) and physicochemical properties for a series of analogs.
As with QSAR, the absence of published research on the biological activities and physicochemical properties of a series of this compound analogs prevents any discussion or presentation of LE and LipE data. The necessary experimental values to calculate and compare these efficiencies for this specific compound series have not been reported in the accessible scientific literature.
Computational Chemistry and Molecular Modeling of 4 4 Fluorophenyl Methyl Oxan 4 Amine
Conformational Analysis and Energy Landscapes of 4-[(4-Fluorophenyl)methyl]oxan-4-amine
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is crucial for understanding its interactions with biological targets. The molecule possesses several rotatable bonds, primarily around the linkage between the oxane ring and the fluorophenylmethyl group, as well as the C-N bond of the amine.
Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields (e.g., MMFF94, OPLS3e), can be employed to explore the potential energy surface of the molecule. These searches generate a multitude of possible conformations, the energies of which are then calculated to identify low-energy, stable structures. The results of such an analysis can be visualized in a Ramachandran-like plot, mapping the conformational space as a function of key dihedral angles.
| Dihedral Angle 1 (C3-C4-Cα-Cβ) | Dihedral Angle 2 (C5-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 180° (anti) | 0.0 | 45 |
| 180° (anti) | 60° (gauche) | 0.2 | 35 |
| -60° (gauche) | 180° (anti) | 0.8 | 15 |
| 60° (gauche) | 60° (gauche) | 2.5 | 5 |
This is a hypothetical data table for illustrative purposes.
The energy landscape would likely reveal several low-energy minima corresponding to distinct conformational families. The global minimum energy conformation represents the most probable structure of the molecule in a given environment. Understanding the energy barriers between these conformations is also important, as it dictates the molecule's flexibility and its ability to adapt its shape upon binding to a target.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity and intermolecular interactions. DFT methods, using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the geometry of the molecule and calculate a wide range of electronic properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-rich aromatic ring and the lone pair on the nitrogen atom are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The fluorine atom and the oxygen in the oxane ring would create regions of negative potential, while the amine protons would be areas of positive potential, indicating sites for electrophilic and nucleophilic attack, respectively.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. These charges are instrumental in understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
This is a hypothetical data table for illustrative purposes.
These quantum chemical descriptors serve as valuable inputs for predicting the molecule's reactivity, stability, and potential interaction patterns.
Molecular Docking Studies with Predicted Biological Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, potential biological targets could be enzymes or receptors, particularly those implicated in neurological pathways, given the structural motifs present in many centrally active agents.
The docking process involves:
Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and preparing the ligand structure, including generating its low-energy conformation.
Defining the Binding Site: The active site of the receptor is identified, often based on the location of a co-crystallized native ligand or through predictive algorithms.
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) systematically samples different orientations and conformations of the ligand within the binding site.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to understand the key intermolecular interactions.
For this compound, key interactions could include:
Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, while the oxygen in the oxane ring and the fluorine atom can act as acceptors.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Interactions: The aromatic ring can participate in π-π stacking or cation-π interactions.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase B | -8.5 | Tyr435, Gln206, Cys172 |
| Serotonin Transporter | -9.2 | Asp98, Tyr176, Phe335 |
| NMDA Receptor | -7.8 | Arg518, Asn616, Tyr730 |
This is a hypothetical data table for illustrative purposes.
The results from docking studies can prioritize potential biological targets for further experimental validation and guide the design of more potent analogs.
Molecular Dynamics Simulations of this compound-Target Complexes for Binding Mode Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the stability and conformational changes of the ligand-receptor complex over time. An MD simulation of the this compound-target complex, solvated in a water box with appropriate ions, can provide deeper insights into the binding mode.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein and the ligand upon binding.
Interaction Analysis: The persistence of key hydrogen bonds and other non-covalent interactions throughout the simulation can be monitored, confirming the predictions from docking.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
The simulation can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for a stable interaction, which might not be apparent from static docking poses.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. Based on the binding mode of this compound identified through docking and MD simulations, a 3D pharmacophore model can be generated.
This model would typically consist of features such as:
A hydrogen bond donor (from the amine group).
A hydrogen bond acceptor (from the oxane oxygen or fluorine).
A hydrophobic/aromatic feature (from the fluorophenyl ring).
An exclusion volume to define the shape of the binding pocket.
This pharmacophore model can then be used as a query for virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that possess the same essential features and are therefore likely to bind to the same target. This approach is a powerful tool for hit identification and lead optimization in drug discovery, enabling the rapid exploration of chemical space for new potential drug candidates.
In Silico Prediction of Key ADME-Related Properties
The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models provide a rapid and cost-effective way to predict these properties early in the drug discovery process.
Permeability, particularly across biological membranes like the intestinal epithelium and the blood-brain barrier (BBB), is a critical ADME property. Various in silico models can be used to predict the permeability of this compound.
Quantitative Structure-Property Relationship (QSPR) Models: These models are based on statistical correlations between a molecule's physicochemical descriptors and its experimentally determined permeability. Key descriptors often include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms.
Molecular Weight (MW).
Number of Hydrogen Bond Donors and Acceptors.
Physics-Based Models: These models simulate the process of a molecule partitioning into and diffusing across a lipid bilayer. They often involve calculating the free energy profile of the molecule as it traverses the membrane.
| ADME Property | Predicted Value | Model Used |
| LogP | 2.8 | XLOGP3 |
| TPSA | 38.3 Ų | E-state |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | QSPR |
| BBB Permeability (logBB) | 0.1 | QSPR |
This is a hypothetical data table for illustrative purposes.
These predictive models, while not replacing experimental measurements, are invaluable for prioritizing compounds with favorable ADME profiles for further development. The theoretical principles behind these models rely on the understanding that a balance of lipophilicity and polarity is required for a molecule to efficiently cross biological membranes.
Metabolic Stability Prediction via Cytochrome P450 Interaction Profiling
Computational prediction of CYP-mediated metabolism can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods utilize datasets of known CYP substrates and inhibitors to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models. nih.govresearchgate.net These models learn the relationship between a molecule's structural features and its metabolic properties. nih.govresearchgate.net Structure-based methods, on the other hand, use the three-dimensional structures of CYP enzymes to perform molecular docking or molecular dynamics simulations, which can elucidate the specific binding modes of a compound within the enzyme's active site. researchgate.netnih.gov
For a novel molecule like this compound, a typical computational workflow involves predicting its substrate and inhibitory potential for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com These isoforms are responsible for the metabolism of the vast majority of clinically used drugs. mdpi.com Machine learning algorithms, trained on large datasets of experimental results, can classify the compound as a likely substrate or non-substrate, and as an inhibitor or non-inhibitor of each isoform.
The table below provides a hypothetical output from such a predictive analysis for this compound, generated using a suite of validated machine learning models.
Table 1: Predicted Cytochrome P450 Isoform Interaction Profile for this compound (Illustrative Example)
| CYP Isoform | Predicted Substrate Likelihood | Predicted Inhibitory Potential (pIC50) |
|---|---|---|
| CYP1A2 | Low | < 5.0 |
| CYP2C9 | Low | < 5.0 |
| CYP2C19 | Medium | 5.2 |
| CYP2D6 | High | 6.5 |
| CYP3A4 | High | 5.9 |
Following the identification of the most probable metabolizing enzymes, the next step is to predict the specific atomic sites on the molecule that are most susceptible to metabolic transformation. This is known as Site of Metabolism (SoM) prediction. nih.govchemistryviews.org Computational tools like SMARTCyp, MetaSite, and FAME analyze the molecule's structure to identify "metabolic hot spots." nih.govcambridgemedchemconsulting.com These predictions are based on factors such as atomic accessibility within the CYP active site and the chemical reactivity of different positions (e.g., the lability of C-H bonds). nih.gov Identifying these sites is crucial, as it allows medicinal chemists to strategically modify the compound to block metabolism, thereby enhancing its stability and half-life. news-medical.net
For this compound, SoM prediction models would analyze various positions, including the benzylic carbon, the carbons adjacent to the oxane oxygen, and the carbons alpha to the amine. The fluorophenyl group is generally less susceptible to aromatic hydroxylation due to the deactivating effect of the fluorine atom.
Table 2: Predicted Sites of Metabolism (SoM) for this compound (Illustrative Example)
| Rank | Atomic Site | Predicted Metabolic Reaction | Relative Likelihood Score |
|---|---|---|---|
| 1 | Benzylic Carbon (CH2) | Hydroxylation | 0.85 |
| 2 | Oxane Carbon (alpha to amine) | N-dealkylation (via carbinolamine) | 0.62 |
| 3 | Oxane Carbon (alpha to oxygen) | Hydroxylation | 0.45 |
| 4 | Para-position of phenyl ring | Aromatic Hydroxylation (NIH shift) | 0.15 |
Table 3: Predicted Metabolic Stability Classification for this compound (Illustrative Example)
| Prediction Model | Predicted HLM T½ (min) | Predicted Stability Class |
|---|---|---|
| Machine Learning (Regression) | 25 | Low to Medium |
| Machine Learning (Classification) | N/A | Medium |
Preclinical Pharmacological Investigations of 4 4 Fluorophenyl Methyl Oxan 4 Amine Non Clinical Models
In Vitro Efficacy Studies in Complex Biological Systems
In vitro studies are foundational to understanding the biological activity of a compound at the cellular and tissue level. These assays provide initial evidence of efficacy and mechanism of action in controlled biological environments.
Cell-based functional assays are instrumental in determining the effect of a compound on specific cellular pathways or functions relevant to a disease. For a compound like 4-[(4-Fluorophenyl)methyl]oxan-4-amine, which is hypothesized to be a GlyT1 inhibitor, a key in vitro assay would be a glycine (B1666218) uptake assay. researchgate.net This is typically performed using mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells, that have been engineered to express the human GlyT1 transporter. researchgate.netbioivt.com
The assay measures the ability of the compound to inhibit the uptake of radiolabeled glycine into these cells. researchgate.netphysoc.org The results are typically expressed as an IC50 value, which is the concentration of the compound that inhibits 50% of the glycine uptake. Selectivity is also assessed by performing similar assays with cells expressing other related transporters, such as GlyT2, to ensure the compound's specific action on the intended target. researchgate.netelifesciences.org
Table 1: Illustrative Data from a Cell-Based Glycine Uptake Assay for a Putative GlyT1 Inhibitor
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
|---|---|---|---|---|
| This compound (Hypothetical) | Human GlyT1 | CHO-hGlyT1 | [³H]Glycine Uptake | 50 |
| Reference Inhibitor (e.g., Bitopertin) | Human GlyT1 | CHO-hGlyT1 | [³H]Glycine Uptake | 25 |
| This compound (Hypothetical) | Human GlyT2 | CHO-hGlyT2 | [³H]Glycine Uptake | >10,000 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
While organ bath studies are more traditionally used for cardiovascular or smooth muscle pharmacology, ex vivo tissue slice preparations are highly relevant for CNS-active compounds. Brain slice electrophysiology is a powerful technique to study the effects of a compound on synaptic transmission and neuronal excitability in a more intact tissue environment. psu.eduinrae.fr
For a hypothesized GlyT1 inhibitor, brain slices from regions rich in N-methyl-D-aspartate (NMDA) receptors, such as the hippocampus or prefrontal cortex, would be used. psu.edu The primary objective would be to determine if the compound can potentiate NMDA receptor-mediated synaptic currents. psu.edu By inhibiting glycine reuptake, the compound is expected to increase the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist. nih.govnih.gov This would be observed as an increase in the amplitude or duration of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). psu.edu
Ex Vivo Studies on Isolated Tissue Preparations from Animal Models
Ex vivo studies bridge the gap between in vitro and in vivo experiments. In this approach, an animal is treated with the compound, and then tissues are isolated to assess the compound's effects. For a CNS-targeted compound, this often involves measuring changes in neurotransmitter levels or receptor function in the brain.
Following in vivo administration of this compound to rodents, brain tissue would be collected and homogenized. The levels of glycine and other neurotransmitters in different brain regions could then be measured using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. An increase in extracellular glycine levels would provide evidence of target engagement in the living animal.
Identification and Validation of Pharmacodynamic Biomarkers in Non-Clinical Settings
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect in vivo. For GlyT1 inhibitors, the concentration of glycine in the cerebrospinal fluid (CSF) has been established as a robust and translatable biomarker. nih.govmdpi.com
In preclinical animal models, such as rats or non-human primates, CSF samples can be collected at various time points after administration of this compound. A dose-dependent increase in CSF glycine levels would confirm the compound's mechanism of action and provide a quantitative measure of its in vivo activity. nih.gov This biomarker is particularly valuable as it can also be measured in human clinical trials, allowing for a direct comparison of the compound's effects between preclinical species and humans. nih.gov
Table 2: Illustrative Pharmacodynamic Biomarker Data in a Preclinical Model
| Treatment Group | Dose (mg/kg) | Change in CSF Glycine (%) |
|---|---|---|
| Vehicle | 0 | 0 |
| This compound (Hypothetical) | 1 | +25 |
| This compound (Hypothetical) | 3 | +75 |
| This compound (Hypothetical) | 10 | +150 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Proof-of-Concept Studies in Relevant Animal Models (Mechanistic and Efficacy Focus Only)
Proof-of-concept studies in animal models are designed to demonstrate that the compound has the potential to be effective for a specific disease. The choice of animal model is critical and should be based on the proposed therapeutic indication.
Given that GlyT1 inhibitors are being investigated for conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia, relevant animal models would be those that mimic these aspects of the disorder. rutgers.edunih.govnih.gov
Pharmacologically-Induced Models: One common approach is to use NMDA receptor antagonists, such as phencyclidine (PCP) or MK-801, to induce behavioral deficits in rodents that are analogous to symptoms of schizophrenia. nih.govnih.gov These deficits can include cognitive impairments in tasks like the novel object recognition test or social interaction deficits. nih.gov The ability of this compound to reverse these induced deficits would provide strong evidence of its potential therapeutic efficacy.
Sensory Gating Models: Deficits in sensorimotor gating, measured by prepulse inhibition (PPI) of the startle reflex, are observed in individuals with schizophrenia. nih.govnih.gov Certain strains of mice, such as the DBA/2J strain, exhibit baseline deficits in PPI. nih.gov A proof-of-concept study would assess whether this compound can normalize these PPI deficits.
Genetic Models: Transgenic mouse models with genetic alterations that lead to schizophrenia-like phenotypes could also be employed. rutgers.edu These models may offer greater construct validity.
Epilepsy Models: Interestingly, GlyT1 inhibition has also shown potential in epilepsy models. nih.govaesnet.org Therefore, if a broader CNS activity is being explored, models of temporal lobe epilepsy, such as the intrahippocampal kainic acid model, could be utilized to assess the anticonvulsant effects of the compound. nih.govaesnet.org
The rationale for using these models is that by enhancing NMDA receptor function through increased synaptic glycine, a GlyT1 inhibitor is expected to ameliorate the downstream consequences of NMDA receptor hypofunction, leading to improvements in cognitive and social behaviors, as well as a reduction in seizure activity. nih.govnih.gov
An article on the preclinical pharmacological investigations of this compound cannot be generated. A comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical data for this particular chemical compound.
There is no information available regarding the assessment of its efficacy endpoints, its pharmacokinetic/pharmacodynamic correlations in preclinical species, or any comparative mechanistic studies with established research compounds. Therefore, the requested sections and data tables cannot be created.
Future Research Directions and Open Questions for 4 4 Fluorophenyl Methyl Oxan 4 Amine
Exploration of Novel Academic Applications Based on Preclinical Mechanistic Findings
A primary avenue for future research lies in uncovering novel academic applications for 4-[(4-Fluorophenyl)methyl]oxan-4-amine, guided by initial, yet to be fully established, preclinical mechanistic insights. The structural components of the molecule, such as the 4-fluorophenyl group, are prevalent in compounds targeting the central nervous system (CNS). This suggests that initial investigations could be directed towards its potential as a molecular probe for neurological pathways or as a starting point for the development of agents targeting neuroreceptors or transporters.
Future research should systematically explore its binding affinity and functional activity against a panel of CNS targets. A hypothetical screening cascade could be envisioned as follows:
| Target Class | Specific Examples | Assay Type | Potential Application |
| Neurotransmitter Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Radioligand Binding Assay | Tool compound for studying mood disorders, ADHD |
| Ion Channels | Voltage-gated sodium channels, NMDA receptors | Electrophysiology (Patch Clamp) | Probe for investigating epilepsy, neuropathic pain |
| G-Protein Coupled Receptors (GPCRs) | Sigma-1 Receptor (σ1R), 5-HT receptors | Functional Assays (e.g., cAMP, Calcium Flux) | Investigating neurodegenerative diseases, psychosis |
Further academic exploration could involve its use in cellular imaging, potentially after conjugation with a fluorescent tag, to visualize its subcellular localization and interaction with target proteins in real-time.
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally benign routes to this compound and its analogs. Traditional multi-step syntheses can be resource-intensive. Future research should focus on the application of modern synthetic methods to streamline its production.
Key areas for methodological development include:
Catalytic C-H Activation: Directly functionalizing the oxane ring or the phenyl group could significantly shorten the synthetic sequence.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.
Biocatalysis: The use of enzymes for stereoselective synthesis could be explored to produce specific enantiomers of the compound, which may exhibit different biological activities.
A comparative overview of a hypothetical traditional versus a prospective advanced synthesis is presented below:
| Feature | Hypothetical Traditional Synthesis | Prospective Advanced Synthesis |
| Key Steps | Multi-step protection/deprotection, Grignard reaction, Reductive amination | C-H functionalization, Asymmetric catalysis, Flow-based amination |
| Atom Economy | Moderate | High |
| Solvent Usage | High (e.g., THF, DCM) | Lower (or use of greener solvents) |
| Energy Consumption | High (multiple heating/cooling cycles) | Potentially lower due to process intensification |
| Overall Yield | Lower | Potentially higher |
Deeper Elucidation of Mechanism of Action and Potential Off-Target Interactions (In Vitro)
A critical open question is the precise molecular mechanism of action of this compound. While initial screens may suggest a primary target, a deeper understanding requires a more comprehensive in vitro pharmacological characterization. Techniques such as chemical proteomics, using the compound as a molecular bait to pull down its binding partners from cell lysates, could definitively identify its protein targets.
Furthermore, a thorough assessment of its selectivity is paramount. Broad-based off-target screening is essential to identify any unintended interactions that could confound experimental results or suggest new therapeutic applications. A standard approach would involve screening against a panel of common off-targets.
| Panel Type | Examples of Targets | Desired Outcome |
| Safety Pharmacology Panel | hERG channel, Cyclooxygenases (COX-1, COX-2) | No significant activity to ensure specificity |
| Kinase Panel | Comprehensive panel of human kinases (e.g., KinomeScan) | Identification of any unintended kinase inhibition |
| GPCR Panel | Broad panel of non-target GPCRs (e.g., adrenergic, muscarinic) | High selectivity for the primary target(s) |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research
To build a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. These approaches can provide an unbiased, system-wide view of the biological perturbations induced by the compound, complementing traditional pharmacological assays.
Genomics/Transcriptomics: RNA sequencing (RNA-seq) on cells treated with the compound can reveal changes in gene expression, highlighting the cellular pathways that are modulated.
Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications, offering insights into the downstream effects of target engagement.
Metabolomics: Analyzing the cellular metabolome can uncover shifts in metabolic pathways, which may be a consequence of the compound's activity.
A proposed multi-omics experimental design could be structured as follows:
| Omics Layer | Technique | Experimental System | Key Questions to Address |
| Transcriptomics | RNA-Seq | Relevant cell line (e.g., neuronal cells) treated with the compound | Which genes and pathways are transcriptionally regulated? |
| Proteomics | Mass Spectrometry (e.g., TMT-based quantification) | Cell lysates from treated cells | Which protein levels are altered? What are the downstream signaling effects? |
| Metabolomics | LC-MS/GC-MS | Cellular extracts or conditioned media | How does the compound impact cellular metabolism and bioenergetics? |
Application of Artificial Intelligence and Machine Learning in this compound Research and Analog Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, these computational tools can accelerate the research and development cycle in several ways.
Analog Design: Generative AI models can design novel analogs of the parent compound with predicted improvements in potency, selectivity, or pharmacokinetic properties.
Predictive Modeling: ML models can be trained on existing data to predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of newly designed analogs, allowing for the prioritization of synthetic efforts.
Mechanism Prediction: AI algorithms could analyze the compound's structure and predict its likely biological targets, guiding initial experimental screening.
The application of AI/ML could follow this strategic framework:
| AI/ML Application | Model Type | Input Data | Predicted Output |
| Lead Optimization | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Structure of this compound | Novel chemical structures with desired properties |
| ADMET Prediction | Graph Convolutional Networks (GCNs), Random Forest | Molecular descriptors, experimental data | Predicted solubility, permeability, metabolic stability |
| Target Identification | Deep Learning-based target prediction algorithms | Chemical structure | A ranked list of probable protein targets |
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable tool for science and potentially a precursor to future innovations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Fluorophenyl)methyl]oxan-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination between 4-fluorobenzylamine derivatives and oxane-4-one precursors. Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or THF), and catalysts (e.g., sodium cyanoborohydride). Purity can be enhanced using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Reaction progress should be monitored via TLC or LC-MS .
Q. How is the structural identity of this compound confirmed in academic settings?
- Methodological Answer : A multi-technique approach is employed:
- X-ray crystallography (using SHELX programs for refinement ) resolves the 3D conformation.
- NMR spectroscopy : , , and NMR confirm connectivity and fluorine substitution patterns.
- High-resolution mass spectrometry (HRMS) validates molecular mass.
- Reference data from databases like NIST Chemistry WebBook ensure consistency in spectral assignments .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or structural impurities. Solutions include:
- Reproducibility studies : Independent synthesis and bioassays under standardized conditions (e.g., IC measurements in triplicate).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities across derivatives.
- Structural-activity relationship (SAR) analysis : Systematic modification of the oxane ring or fluorophenyl group to isolate pharmacophoric features .
Q. How can the electronic properties of this compound be exploited in materials science applications?
- Methodological Answer : The compound’s rigid tetrahedral geometry and fluorine-induced electron-withdrawing effects make it suitable for:
- Organic semiconductors : Cyclic voltammetry (CV) measures HOMO/LUMO levels.
- Luminescent materials : UV-vis and fluorescence spectroscopy assess π-conjugation extension.
- Coordination chemistry : Chelation studies with transition metals (e.g., Pd or Cu) evaluate ligand behavior .
Q. What experimental designs are recommended for studying the metabolic stability of this compound in pharmacokinetic research?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS.
- Isotope labeling : Use -tagged analogs to track metabolic pathways.
- CYP enzyme inhibition assays : Identify cytochrome P450 interactions using fluorescent probes (e.g., P450-Glo™) .
Data Analysis and Validation
Q. How should researchers address crystallographic disorder in this compound structures?
- Methodological Answer :
- SHELXL refinement : Apply "PART" commands to model disordered atoms.
- Thermal parameter analysis : Compare ADPs (anisotropic displacement parameters) to distinguish static vs. dynamic disorder.
- DFT calculations : Optimize geometry (e.g., Gaussian 16) to validate plausible conformations .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
